13,14-dihydro-15-keto Prostaglandin E1 13,14-dihydro-15-keto Prostaglandin E1
Brand Name: Vulcanchem
CAS No.:
VCID: VC13610419
InChI: InChI=1S/C21H36O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h17-18,20,24H,3-15H2,1-2H3/t17-,18-,20-/m1/s1
SMILES: CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)OC)O
Molecular Formula: C21H36O5
Molecular Weight: 368.5 g/mol

13,14-dihydro-15-keto Prostaglandin E1

CAS No.:

Cat. No.: VC13610419

Molecular Formula: C21H36O5

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

13,14-dihydro-15-keto Prostaglandin E1 -

Molecular Formula C21H36O5
Molecular Weight 368.5 g/mol
IUPAC Name methyl 7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoate
Standard InChI InChI=1S/C21H36O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h17-18,20,24H,3-15H2,1-2H3/t17-,18-,20-/m1/s1
Standard InChI Key GLJUFUWUOYSGMU-QWFCFKBJSA-N
Isomeric SMILES CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O
SMILES CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)OC)O
Canonical SMILES CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)OC)O

Chemical Identity and Structural Properties

Molecular Characteristics

15-KD PGE1 has the molecular formula C20H34O5\text{C}_{20}\text{H}_{34}\text{O}_5 and a molecular weight of 354.5 g/mol . The compound’s systematic IUPAC name is (11α)-11-hydroxy-9,15-dioxoprostan-1-oic acid, reflecting its cyclopentane ring structure with hydroxyl and ketone functional groups . Key structural features include:

  • A hydrogenated 13,14-double bond, which reduces conformational flexibility.

  • A 15-keto group, which diminishes receptor-binding affinity compared to PGE1 .

The canonical SMILES notation CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O\text{CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O} and InChI key CDUVSQMTLOYKTR-ZHALLVOQSA-N\text{CDUVSQMTLOYKTR-ZHALLVOQSA-N} provide precise descriptors for its stereochemistry .

Synthetic and Analytical Considerations

15-KD PGE1 is synthesized enzymatically via two sequential steps:

  • 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes PGE1 to 15-keto-PGE1.

  • Prostaglandin Δ¹³-reductase reduces the 13,14-double bond, yielding the dihydro derivative .

Analytical detection relies on liquid chromatography-mass spectrometry (LC-MS), with deuterated analogs (e.g., 15-KD PGE1-d4) serving as internal standards for quantification . Spectral data from high-resolution instruments like the Orbitrap Fusion with FAIMS confirm its fragmentation patterns and stability .

Pharmacokinetics and Metabolic Pathways

Enzymatic Conversion and Variability

The reduction of 15-KD PGE1 to its active metabolite, 13,14-dihydro-PGE1 (PGE0), is catalyzed by NADPH-dependent carbonyl reductases in hepatic cytosol . Key findings include:

  • Interindividual variability: Liver enzyme activity varies tenfold among individuals, impacting PGE0 formation and therapeutic outcomes .

  • Developmental differences: Hepatic reductase activity is 30% lower in children compared to adults, potentially affecting dosing strategies .

Liver Cytosol Activity (fmol·min⁻¹·mg⁻¹)Erythrocyte Activity
Mean61.1Negligible
Range12–110N/A

Elimination

15-KD PGE1 is renally excreted, with a half-life of 11–17 minutes . Its inactivation contrasts with PGE1’s prolonged activity, which persists for hours due to tissue accumulation .

Pharmacological Profile

Antiplatelet Activity

While PGE1 inhibits platelet aggregation via cAMP elevation (IC₅₀ = 8.25 ng/mL), 15-KD PGE1 exhibits negligible efficacy (IC₅₀ = 14.8 μg/mL) . Synergism with nitric oxide (NO) is absent, unlike its reduced counterpart, 13,14-dihydro-PGE1, which enhances NO’s antiplatelet effects .

Receptor Interactions

Clinical and Therapeutic Implications

Prostanit Pharmacokinetics

Prostanit, a PGE1-NO hybrid drug, generates 15-KD PGE1 as a major metabolite. In rabbits, plasma levels peak at 101.44 ng/mL within 2 minutes but decline rapidly (t1/2=11.42t_{1/2} = 11.42 min), underscoring its transient bioactivity .

MetaboliteCmaxC_{\text{max}} (ng/mL)t1/2t_{1/2} (min)
15-KD PGE1101.44 ± 41.111.42 ± 4.6
PGE110.8 ± 1.917.05 ± 2.7

Neonatal Use of PGE1

In infants receiving PGE1 for ductus arteriosus patency, 15-KD PGE1 serves as a biomarker of drug metabolism. Prolonged infusions (>500 hours) correlate with gastric outlet obstruction, suggesting metabolite-mediated toxicity .

Analytical and Research Applications

Quantification Methods

LC-MS/MS assays using deuterated standards achieve picogram sensitivity, enabling precise measurement in biological matrices . Key parameters include:

  • Column: Reverse-phase C18.

  • Ionization: Negative electrospray.

  • Detection: MRM transitions m/zm/z 353.2 → 235.1 .

Experimental Models

Zebrafish studies reveal 15-KD PGE1’s inertness in renal development, contrasting with PGE2 metabolites that modulate EP receptor signaling . Such models highlight species-specific differences in prostaglandin metabolism.

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